molecular formula C16H11F3N4O4 B15136117 Alkbh1-IN-1

Alkbh1-IN-1

Cat. No.: B15136117
M. Wt: 380.28 g/mol
InChI Key: LCLDWDBSMQPBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alkbh1-IN-1 is a small molecule inhibitor specifically designed to target AlkB homolog 1 (ALKBH1), a 2-oxoglutarate and Fe2±dependent hydroxylase. ALKBH1 is involved in the demethylation of various substrates, including DNA, RNA, and histones, playing a crucial role in epigenetic regulation and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alkbh1-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. The use of automated reactors and continuous flow chemistry can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Alkbh1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific pH levels, temperatures, and solvent systems to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .

Mechanism of Action

Alkbh1-IN-1 exerts its effects by inhibiting the enzymatic activity of ALKBH1. It binds to the active site of ALKBH1, preventing the demethylation of its substrates. This inhibition disrupts the normal epigenetic regulation and cellular processes mediated by ALKBH1. The molecular targets and pathways involved include DNA, RNA, and histone demethylation, as well as various signaling pathways regulated by these modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alkbh1-IN-1 is unique due to its specific binding affinity and selectivity for ALKBH1. Compared to similar compounds, it offers a balanced profile of potency and selectivity, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C16H11F3N4O4

Molecular Weight

380.28 g/mol

IUPAC Name

1-[5-[[3-(trifluoromethoxy)phenyl]methoxy]pyrimidin-2-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H11F3N4O4/c17-16(18,19)27-12-3-1-2-10(4-12)9-26-13-6-20-15(21-7-13)23-8-11(5-22-23)14(24)25/h1-8H,9H2,(H,24,25)

InChI Key

LCLDWDBSMQPBKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=C(N=C2)N3C=C(C=N3)C(=O)O

Origin of Product

United States

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